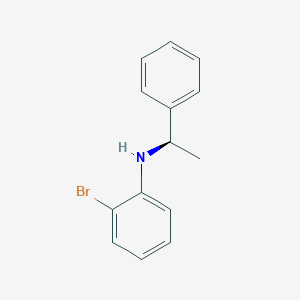

(R)-2-Bromo-N-(1-phenylethyl)-aniline

Description

Contextualization of Chiral Aminoaryl Derivatives in Modern Synthetic Chemistry

Chiral amines are fundamental structural motifs that feature prominently in a vast array of biologically active compounds, including natural products and pharmaceuticals. organic-chemistry.org It is estimated that approximately 40–45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting the critical importance of this functional group in medicinal chemistry. organic-chemistry.orgnih.gov Within this broad class, chiral aminoaryl derivatives, such as substituted anilines, are of immense importance. Nitrogen-containing compounds as a whole constitute up to 84% of all small-molecule drugs, and chiral anilines with benzylic stereocenters represent a significant subset of these vital molecules. chemmethod.comrsc.org

The significance of these derivatives extends beyond their presence in final drug products. In the practice of modern synthetic chemistry, chiral amines are indispensable tools. beilstein-journals.org They are widely employed as chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a synthetic sequence to guide a reaction to form a specific stereoisomer. organic-chemistry.org They also function as resolving agents for the separation of racemic mixtures and serve as foundational building blocks for the asymmetric synthesis of more intricate molecular architectures. organic-chemistry.org Furthermore, the development of chiral catalysts is a cornerstone of modern organic synthesis, and chiral amines and their derivatives are frequently used as ligands for transition metals in catalytic processes, enabling reactions with high levels of enantioselectivity. scispace.com The demand for efficient and sustainable methods to produce enantiomerically enriched amines continues to drive innovation in asymmetric catalysis and synthetic methodology. organic-chemistry.orgnih.gov

The Unique Stereochemical and Structural Attributes of (R)-2-Bromo-N-(1-phenylethyl)-aniline

The specific utility of this compound arises from a combination of its distinct structural and stereochemical features. The molecule can be deconstructed into three key components: the aniline (B41778) core, the ortho-bromo substituent, and the chiral (R)-1-phenylethyl group attached to the nitrogen atom.

The chirality of the molecule originates from the (R)-1-phenylethyl group. This group contains a single stereogenic center at the benzylic carbon—the carbon atom bonded to both the phenyl ring and the nitrogen atom. The "(R)" designation refers to the specific spatial arrangement of the substituents around this center, as defined by the Cahn-Ingold-Prelog priority rules. This chiral moiety is a well-established and frequently used chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. nih.govresearchgate.net

Below are the computed physicochemical properties for the compound.

| Property | Value |

| Molecular Formula | C14H14BrN |

| Molecular Weight | 276.17 g/mol nih.gov |

| IUPAC Name | 2-bromo-N-(1-phenylethyl)aniline nih.gov |

| Monoisotopic Mass | 275.03096 Da nih.gov |

| XLogP3 | 4.5 nih.gov |

| SMILES | CC(C1=CC=CC=C1)NC2=CC=CC=C2Br nih.gov |

This data corresponds to the general structure; the specific (R)-isomer is defined by its stereochemistry.

The combination of these features makes this compound a pre-functionalized substrate, where the chirality is already installed and the bromo group acts as a synthetic handle for further reactions, most notably in intramolecular cyclization strategies.

Overview of Academic Research Trajectories for this compound and Related Chiral Systems

Academic research involving this compound and structurally related chiral systems is primarily focused on their application as precursors in the synthesis of complex heterocyclic molecules, particularly carbazoles. Carbazole alkaloids are an important class of nitrogen-containing heterocycles found in many natural products and are known for their wide range of biological and pharmacological activities. chemmethod.comrsc.org Consequently, the development of efficient methods for their synthesis is a significant goal in organic chemistry.

A prominent strategy for constructing the carbazole skeleton is the intramolecular cyclization of N-aryl anilines. researchgate.net Specifically, transition-metal-catalyzed reactions, often employing palladium, can facilitate the formation of a new carbon-carbon bond between the two aromatic rings. organic-chemistry.orgnih.gov In this context, this compound is an ideal starting material for a stereoselective intramolecular direct arylation reaction. The key steps involve:

C-H Activation : The palladium catalyst activates a C-H bond on the phenyl ring of the N-(1-phenylethyl) group.

C-C Bond Formation : The activated C-H bond then couples with the carbon atom of the aniline ring that bears the bromo substituent, displacing the bromine.

Cyclization : This process forms the fused, tricyclic carbazole core.

Crucially, because the starting material is enantiomerically pure, the chirality from the (R)-1-phenylethyl group can be transferred to the product, leading to the synthesis of a chiral, non-racemic carbazole derivative. This approach is highly valued as it builds molecular complexity and establishes stereochemistry in a controlled manner. Research has shown that related chiral phenylethylamine derivatives are effective as amine donors and chiral auxiliaries in the synthesis of other chiral carbazole structures and nitrogen-containing heterocycles, reinforcing the validity of this research trajectory. researchgate.netnih.gov The use of such precursors represents a key trend in modern synthetic chemistry, where starting materials are strategically designed to enable efficient and stereoselective access to valuable molecular targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[(1R)-1-phenylethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-11,16H,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRJAMPTYSTWNQ-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Bromo N 1 Phenylethyl Aniline and Its Stereoisomers

Stereoselective N-Alkylation Strategies for Aniline (B41778) Derivatives

The formation of the chiral secondary amine linkage is a critical step in the synthesis of the target molecule. Stereoselective N-alkylation of aniline or its derivatives with a chiral partner is a primary approach. This often involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, a sustainable process that uses alcohols as alkylating agents, producing water as the only byproduct. rsc.org In this catalytic cycle, the alcohol is first dehydrogenated to an aldehyde or ketone. This intermediate then condenses with the amine to form an imine, which is subsequently hydrogenated by the catalyst to yield the N-alkylated amine. rsc.orgorganic-chemistry.org Various transition-metal catalysts, including those based on iridium, ruthenium, and cobalt, have been shown to be effective for this transformation. rsc.orgacs.org

The stereochemical integrity of the final product often relies on the enantiopurity of the starting materials, particularly the chiral amine, (R)-1-phenylethylamine (α-PEA). This compound is a valuable chiral auxiliary and building block in asymmetric synthesis. nih.gov Several methods have been developed for its enantioselective synthesis.

One prominent method involves the asymmetric reduction of acetophenone or its derivatives. A chemo-enzymatic approach can transform styrene into (R)-α-PEA. nih.gov Another strategy is the condensation of acetophenone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, in the presence of a Lewis acid like titanium tetraethoxide. This forms a sulfinamide intermediate. Subsequent diastereoselective reduction of the C=N bond using a reducing agent like sodium borohydride yields the desired amine with high stereoselectivity. youtube.com The choice of reducing agent can influence the diastereomeric outcome. For instance, sodium borohydride often leads to the (R,R) diastereomer, while L-selectride can favor the (R,S) diastereomer. youtube.com

The resolution of racemic 1-phenylethylamine is another common industrial and laboratory method. This can be achieved through enzymatic kinetic resolution, for example, using lipase-catalyzed acylation where one enantiomer reacts faster than the other, allowing for their separation. nih.gov

Table 1: Comparison of Methods for (R)-1-Phenylethylamine Synthesis

| Method | Precursor | Key Reagents/Catalysts | Selectivity | Notes |

|---|---|---|---|---|

| Asymmetric Reduction | Acetophenone | (R)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | High diastereoselectivity (e.g., 91:9 dr) youtube.com | The chiral auxiliary directs the stereochemical outcome of the reduction. |

| Chemo-enzymatic | Styrene | Enzymes | High enantioselectivity | Offers a green chemistry approach to the chiral amine. nih.gov |

The mechanism of N-alkylation of amines with alcohols catalyzed by transition metals, often referred to as the borrowing hydrogen strategy, is a key consideration for maintaining stereochemical integrity. researchgate.net For catalysts like the iridium(I) complexes with N-heterocyclic carbene (NHC) ligands, the reaction proceeds through several key steps. rsc.org

Alcohol Dehydrogenation: The catalyst oxidizes the alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone), generating a metal-hydride species.

Imine Formation: The ketone then reacts with an amine (e.g., 2-bromoaniline) to form an imine intermediate via a hemiaminal, with the elimination of water. rsc.org

Imine Hydrogenation: The metal-hydride species then reduces the imine to form the final N-alkylated amine product, regenerating the active catalyst. rsc.org

When a pre-synthesized chiral amine like (R)-1-phenylethylamine is used to alkylate a different amine, the primary concern is the retention of its chirality. The reaction conditions are typically controlled to prevent racemization at the chiral center. If the alkylation is performed using a prochiral ketone and a chiral catalyst, the stereoselectivity is determined during the imine reduction step, where the catalyst delivers the hydride to one face of the C=N double bond preferentially. researchgate.net The stereochemical outcome can often be predicted using models like the Cram or Felkin-Anh models. researchgate.net

Regioselective Halogenation Approaches for Anilines

Introducing a bromine atom specifically at the ortho position of the aniline ring is a significant synthetic challenge. The amino group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. Uncontrolled reaction with bromine typically results in a mixture of mono-, di-, and tri-brominated products, with the major product often being 2,4,6-tribromoaniline (B120722). youtube.com Therefore, achieving regioselective ortho-monobromination requires specialized techniques.

Directly achieving ortho-monobromination of anilines requires careful control of the reaction conditions and reagents to temper the high reactivity of the aniline ring.

One approach involves using milder brominating agents or catalyst systems that favor ortho substitution. For instance, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) has been developed for the regioselective bromination of free anilines. researchgate.net Another method utilizes a combination of potassium bromide (KBr) and a layered double hydroxide (LDH) intercalated with bromate ions (ZnAl-BrO₃⁻-LDHs) in an acidic medium, which allows for selective mono- or polybromination depending on the stoichiometry. ccspublishing.org.cn The regioselectivity in these systems can be influenced by the steric and electronic properties of substituents on the aniline ring.

Organocatalysis has also emerged as a powerful tool. Secondary ammonium (B1175870) salts have been used to catalyze the highly ortho-selective chlorination of N-protected anilines, a principle that can be extended to bromination. thieme-connect.com The catalyst is believed to form hydrogen bonds with both the N-H of the protected aniline and the halogenating agent, bringing them into proximity and directing the electrophile to the ortho position.

Table 2: Selected Direct Ortho-Bromination Methods for Anilines

| Method | Brominating Agent | Catalyst/Promoter | Key Feature |

|---|---|---|---|

| Oxidative Bromination | NaBr / Na₂S₂O₈ | CuSO₄·5H₂O | Practical method for free anilines. researchgate.net |

| LDH-Mediated | KBr / ZnAl-BrO₃⁻-LDHs | Acetic Acid | Gradual release of the brominating species enhances selectivity. ccspublishing.org.cn |

Indirect methods provide an alternative route to overcome the challenges of direct ortho-bromination. These strategies involve modifying the aniline precursor to control the regioselectivity of the bromination step.

A classic and highly effective indirect method is to first protect the amino group via acylation, typically by reacting aniline with acetic anhydride to form acetanilide. youtube.comyoutube.com The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the free amino group. This moderation of reactivity allows for controlled monobromination. While bromination of acetanilide often yields the para-isomer as the major product, the ortho-isomer can be obtained and separated. google.com Subsequent hydrolysis of the amide group under acidic or basic conditions regenerates the amino group to yield the desired ortho-bromoaniline. youtube.comyoutube.com

Another indirect approach involves starting with a molecule that already contains the desired bromine substitution pattern. For example, o-bromonitrobenzene can be reduced to o-bromoaniline. This method offers unambiguous regiochemistry but depends on the availability of the appropriate starting materials. google.com A less common method involves the reaction of aniline hydrobromide with dimethyl sulfoxide (DMSO), which can lead to selective bromination. acs.org

Convergent and Divergent Synthetic Pathways to (R)-2-Bromo-N-(1-phenylethyl)-aniline

Fragment 1 Synthesis: Preparation of 2-bromoaniline (B46623), for instance, by the indirect bromination of aniline via acetanilide protection followed by hydrolysis. youtube.comgoogle.com

Fragment 2 Synthesis: Enantioselective synthesis of (R)-1-phenylethylamine as described in section 2.1.1. nih.govyoutube.com

Coupling: The final step is the N-alkylation of 2-bromoaniline with (R)-1-phenylethylamine or a suitable precursor like (R)-1-phenylethyl bromide. This can be achieved through nucleophilic substitution or, more sustainably, via the borrowing hydrogen methodology using (R)-1-phenylethanol.

A divergent synthesis , in contrast, starts from a common precursor, such as aniline, and sequentially introduces the required functional groups. A possible divergent pathway could be:

N-Alkylation: First, perform a stereoselective N-alkylation of aniline with (R)-1-phenylethanol to synthesize (R)-N-(1-phenylethyl)-aniline.

Ortho-Bromination: The subsequent step would be the direct ortho-bromination of the resulting chiral secondary amine. This step presents a significant regiochemical challenge, as the N-(1-phenylethyl) group influences the electronic and steric environment of the aniline ring, potentially complicating the selective introduction of bromine at the desired ortho position.

While potentially shorter, divergent pathways often require more complex optimization to control selectivity in later steps on a more elaborated substrate. The convergent approach is generally favored for its modularity and often more predictable outcomes.

Optimization and Scale-Up of Stereoselective Syntheses

The transition of a stereoselective synthesis from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges. Optimization of reaction parameters and careful consideration of process safety and economics are paramount for a successful scale-up. For the synthesis of chiral N-aryl amines, including this compound, key areas of focus during optimization and scale-up include catalyst loading, solvent selection, reaction temperature, and substrate concentration.

Detailed research findings on the optimization of stereoselective syntheses often involve systematic screening of these parameters to achieve high yields, excellent enantioselectivity, and favorable process mass intensity (PMI). While specific data for the large-scale synthesis of this compound is not extensively published in publicly available literature, general principles derived from similar transformations can be applied. For instance, in palladium-catalyzed N-arylation reactions, a common route to such compounds, minimizing the catalyst loading is a primary objective due to the high cost of palladium. This often involves the use of highly active and stable catalyst systems.

Table 1: Illustrative Parameters for Optimization of a Generic Stereoselective N-Arylation

| Parameter | Laboratory Scale | Pilot Plant Scale | Industrial Scale | Key Considerations for Scale-Up |

| Catalyst Loading | 1-5 mol% | 0.1-1 mol% | <0.1 mol% | Catalyst cost, activity, stability, and ease of removal. |

| Solvent | Anhydrous, high-purity | Technical grade, recyclable | Green solvents, minimal volume | Solvent cost, toxicity, environmental impact, and recovery. |

| Temperature | -78°C to 120°C | 0°C to 100°C | Ambient to 80°C | Energy consumption, reaction kinetics, and safety. |

| Reaction Time | 12-24 hours | 6-12 hours | < 8 hours | Throughput, equipment utilization, and process efficiency. |

| Work-up | Chromatography | Extraction, crystallization | Crystallization, distillation | Product isolation efficiency, solvent waste, and scalability. |

This table presents generalized data for illustrative purposes and does not represent a specific validated process for this compound.

Challenges in scaling up stereoselective syntheses include maintaining high enantiomeric excess (ee), ensuring consistent product quality, and managing heat transfer in larger reactors. For exothermic reactions, efficient cooling is critical to prevent side reactions and ensure stereocontrol. The choice of base, ligand, and solvent can also have a profound impact on the reaction outcome at a larger scale. Robustness studies are therefore essential to identify critical process parameters and establish acceptable operating ranges.

Green Chemistry Principles in the Synthesis of Chiral Bromoanilines

The application of green chemistry principles to the synthesis of chiral bromoanilines aims to reduce the environmental impact and improve the sustainability of the manufacturing process. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes researchgate.netresearchgate.net.

Key green chemistry metrics used to evaluate the "greenness" of a synthesis include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) nih.govresearchgate.netmdpi.com.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.

E-Factor , introduced by Roger Sheldon, quantifies the amount of waste produced per kilogram of product.

Process Mass Intensity (PMI) is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product.

In the context of synthesizing this compound, applying green chemistry principles would involve several considerations:

Use of Catalysis: Employing catalytic methods, such as transition-metal-catalyzed cross-coupling or enzymatic resolutions, is superior to stoichiometric reagents as it reduces waste.

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical fluids is a key goal. The selection of a solvent also considers its lifecycle and potential for recycling.

Energy Efficiency: Designing synthetic routes that can be conducted at or near ambient temperature and pressure minimizes energy consumption.

Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring bio-based starting materials is a long-term objective in green chemistry.

Waste Prevention: The ideal synthesis would produce no waste. This is approached by designing reactions with high atom economy and minimizing the use of auxiliary substances.

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis of a Chiral Bromoaniline

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Potential Impact |

| Prevention | Multi-step synthesis with stoichiometric reagents, generating significant byproducts. | Catalytic, one-pot synthesis. | Reduced waste generation (lower E-Factor and PMI). |

| Atom Economy | Use of protecting groups and leaving groups that are not incorporated into the final product. | Reactions that maximize the incorporation of all reactant atoms into the product, such as addition reactions. | Higher efficiency and less waste. |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane, chloroform). | Use of water, ethanol, or solvent-free conditions. | Reduced toxicity and environmental impact. |

| Catalysis | Use of stoichiometric amounts of reagents. | Use of a highly active and recyclable catalyst (e.g., a heterogeneous catalyst). | Reduced waste and potential for catalyst reuse. |

This table provides a conceptual illustration of how green chemistry principles can be applied and does not represent a specific, validated process.

The development of biocatalytic methods, using enzymes to perform stereoselective transformations, is a particularly promising area of green chemistry for the synthesis of chiral amines nih.gov. Enzymes can operate under mild conditions in aqueous media and often exhibit exquisite chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing waste.

Elucidation of Chemical Reactivity and Transformation Mechanisms of R 2 Bromo N 1 Phenylethyl Aniline

Reactivity at the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. (R)-2-Bromo-N-(1-phenylethyl)-aniline can readily participate in several of these transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The process has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The development of specialized, bulky, and electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, has been crucial for the reaction's success, enhancing the efficiency of the catalytic cycle which involves oxidative addition, ligand exchange, and reductive elimination steps. youtube.com The reaction is not only applicable to a wide range of primary and secondary amines but has also been adapted for use with ammonia (B1221849) equivalents. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.gov This reaction is valued for its mild conditions, the low toxicity of its reagents, and the commercial availability of starting materials. nih.gov Recent advancements have focused on developing methods for the coupling of unprotected ortho-bromoanilines, which are important structural motifs in many pharmacologically active compounds. nih.govrsc.orgrsc.org The choice of catalyst is critical, with CataCXium A palladacycle showing unique effectiveness in certain cases. nih.gov The reaction conditions, including the base and solvent, can be optimized to achieve high yields. rsc.org For instance, studies on the Suzuki coupling of 2,6-dibromoaniline (B42060) have shown that electron-donating groups on the aryl boronic acid can enhance reaction rates. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgnrochemistry.com The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. wikipedia.orgnrochemistry.com This difference in reactivity allows for selective couplings. wikipedia.org While the original method uses a copper co-catalyst, copper-free variations have been developed to avoid potential side reactions. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reagents | General Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Pd catalyst, phosphine ligand, base | Wide amine scope, tolerant of many functional groups. wikipedia.org |

| Suzuki Coupling | C-C | Pd catalyst, organoboron reagent, base | Mild conditions, low toxicity reagents. nih.gov |

| Sonogashira Coupling | C-C (sp2-sp) | Pd catalyst, Cu(I) co-catalyst, alkyne, base | Mild conditions, can be run at room temperature. wikipedia.orgnrochemistry.com |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The rate-determining step is usually the initial attack of the nucleophile. youtube.com In the context of this compound, the aniline (B41778) moiety is an electron-donating group, which deactivates the ring towards nucleophilic attack, making direct SNA_r challenging under standard conditions.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.eduyoutube.com The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of functional groups. For substrates with acidic protons, such as anilines, more than two equivalents of the organolithium reagent are typically required to first deprotonate the acidic site before the halogen exchange occurs. researchgate.net An alternative approach involves the use of a combination of a Grignard reagent, like i-PrMgCl, and an organolithium reagent, which can offer improved selectivity and milder reaction conditions. nih.govnih.gov

Reactivity at the Secondary Amine Functionality

The secondary amine group in this compound is nucleophilic and can participate in a variety of bond-forming reactions.

N-Acylation and Sulfonylation Reactions

N-Acylation: The secondary amine can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group to the nitrogen atom, forming an amide.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. nih.gov A variety of methods have been developed for the N-sulfonylation of amines, including the use of p-toluenesulfonyl chloride (p-TsCl) under various conditions. nih.gov For instance, an efficient procedure using atomized sodium in a mixture of ethanol (B145695) and THF under sonic conditions has been reported to give high yields in short reaction times. nih.gov

Table 2: N-Acylation and N-Sulfonylation of Secondary Amines

| Reaction | Reagent | Product |

|---|---|---|

| N-Acylation | Acid Chloride (R-COCl) | N-Acyl-N-(1-phenylethyl)-2-bromoaniline |

| N-Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl-N-(1-phenylethyl)-2-bromoaniline |

N-Alkylation and Quaternization Strategies

N-Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. However, a significant challenge in the N-alkylation of anilines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. psu.edu The use of ionic liquids as solvents has been explored to improve the chemoselectivity of this process. psu.edu

Quaternization: Quaternization involves the further alkylation of the tertiary amine to form a quaternary ammonium salt. This process is generally slower than the initial alkylation of the secondary amine. sciencemadness.org Reagents like methyl iodide are commonly used for quaternization. sciencemadness.orgdtic.mil The use of a hindered, non-nucleophilic base can be employed to facilitate the reaction by acting as a proton scavenger. dtic.mil Milder methods using reagents like potassium bicarbonate in methanol (B129727) have also been developed to achieve efficient quaternization under gentle conditions. cdnsciencepub.com

Deprotonation and Anionic Reactivity of the Amine

The amine group in this compound possesses a single proton on the nitrogen atom. This proton is weakly acidic and can be removed by a strong base to form the corresponding amide anion (anionic nitrogen). The acidity of this N-H bond is influenced by the electronic effects of the attached phenyl and 2-bromophenyl groups.

Deprotonation is typically achieved using strong bases. The choice of base and reaction conditions is crucial to effectively generate the anion without promoting side reactions.

Table 1: Typical Bases for Deprotonation of Secondary Amines

| Base | Solvent | Typical Temperature | Notes |

| Sodium hydride (NaH) | THF, DMF | 0 °C to room temp. | Heterogeneous reaction, hydrogen gas evolved. |

| n-Butyllithium (n-BuLi) | THF, Hexanes | -78 °C to 0 °C | Very strong base, requires low temperatures. |

| Sodium amide (NaNH₂) | Liquid Ammonia | -33 °C | Classic strong base for deprotonating amines. |

| Potassium tert-butoxide (KOtBu) | THF, Dioxane | Room temp. to reflux | Often used in catalysis, moderately strong base. researchgate.net |

Once formed, the resulting nitrogen anion is a potent nucleophile. Its reactivity is governed by the steric hindrance around the nitrogen atom, which is significant due to the bulky 1-phenylethyl and 2-bromophenyl substituents. The anion can participate in various nucleophilic substitution and addition reactions. For instance, it can be alkylated by reacting with alkyl halides or undergo acylation with acyl chlorides or anhydrides. The stereoelectronic environment of the anion dictates the feasibility and outcome of these transformations.

Intramolecular Cyclization and Rearrangement Pathways

The presence of a bromine atom on the phenyl ring ortho to the amine group makes this compound an excellent candidate for intramolecular cyclization reactions, particularly those catalyzed by transition metals.

The most probable transformation is a palladium-catalyzed intramolecular C-N coupling, a variant of the Buchwald-Hartwig amination. libretexts.orgwikipedia.org This reaction would lead to the formation of a six-membered heterocyclic ring. The expected product is a chiral 5,6-dihydrophenanthridine (B3050675) derivative.

The general mechanism for this type of cyclization involves:

Oxidative addition of the palladium(0) catalyst to the C-Br bond.

Coordination of the amine nitrogen to the palladium(II) center.

Deprotonation of the amine by a base to form a palladium-amido complex.

Reductive elimination to form the new C-N bond and regenerate the palladium(0) catalyst. wikipedia.org

This type of cyclization has been successfully applied to similar substrates to generate chiral dihydrophenanthridines. rsc.org

Table 2: Plausible Conditions for Intramolecular Cyclization

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Expected Product |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | (R)-5-(1-phenylethyl)-5,6-dihydrophenanthridine |

| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 110 | (R)-5-(1-phenylethyl)-5,6-dihydrophenanthridine |

| PdCl₂(dppf) | - | Cs₂CO₃ | Mesitylene | 120 | (R)-5-(1-phenylethyl)-5,6-dihydrophenanthridine |

Other potential pathways include radical cyclizations, where a radical generated at the aryl position adds to an appropriate acceptor. nih.gov However, given the efficiency of palladium-catalyzed methods for this type of substrate, they represent the most synthetically valuable and predictable transformation. rsc.orgbeilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of R 2 Bromo N 1 Phenylethyl Aniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a chiral molecule like (R)-2-Bromo-N-(1-phenylethyl)-aniline, a suite of 1D and 2D NMR experiments would be essential to confirm its constitution and assign its absolute configuration.

A standard analysis would begin with ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the bromoaniline and phenylethyl moieties, as well as signals for the methine (CH) and methyl (CH₃) protons of the chiral phenylethyl group. The integration of these signals would confirm the proton count of the molecule. The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments.

To illustrate, typical chemical shift ranges for related aniline (B41778) structures can be considered. For instance, in soluble polyaniline, protonated carbons of the benzoid rings appear in the range of 114-142 ppm in the ¹³C NMR spectrum kpi.ua.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH (Bromoaniline) | 6.5 - 7.5 | m | - |

| Aromatic CH (Phenylethyl) | 7.2 - 7.4 | m | - |

| NH | 4.0 - 5.0 | br s | - |

| CH (Methine) | 4.5 - 5.0 | q | ~7 |

| CH₃ (Methyl) | 1.4 - 1.6 | d | ~7 |

Note: This table is predictive and based on typical values for similar structural motifs. Actual experimental values may vary.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic CH | 115 - 135 |

| Aromatic C-N | 140 - 150 |

| Aromatic C (ipso-phenyl) | 140 - 145 |

| CH (Methine) | 50 - 60 |

| CH₃ (Methyl) | 20 - 25 |

Note: This table is predictive and based on typical values for similar structural motifs. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons and between the methine proton and the methyl protons of the phenylethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, a correlation between the NH proton and the carbons of the bromoaniline ring would confirm the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity. This is critical for determining stereochemistry and conformation. In the context of this compound, NOESY could show correlations between the methine proton and the ortho-protons of the phenyl ring, providing information about the preferred conformation around the C-N bond.

Chiral Shift Reagent Applications in NMR

To confirm the enantiomeric purity and assign the absolute configuration of a chiral compound using NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that can reversibly bind to the analyte. This binding forms diastereomeric complexes that have different NMR spectra. The signals of the two enantiomers will be resolved into two distinct sets, allowing for the determination of the enantiomeric excess. The differential shifts induced by the CSR can also be used to deduce the absolute configuration by constructing a model of the diastereomeric complex.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-N stretching, C-Br stretching, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would also reveal information about these vibrations. Often, non-polar bonds and aromatic rings give rise to strong Raman signals.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong |

| N-H | Bend | 1550 - 1650 | - |

| C-N | Stretch | 1250 - 1350 | - |

| C-Br | Stretch | 500 - 600 | Strong |

Note: This table is based on typical frequency ranges for the listed functional groups.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they directly probe the molecule's stereochemistry.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule libretexts.org. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. For this compound, the aromatic chromophores would give rise to characteristic CD signals in the UV region. The sign and intensity of the Cotton effects in the CD spectrum could be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to determine the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength wikipedia.orgyoutube.com. Similar to CD, ORD spectra are sensitive to the stereochemistry of the molecule. An ORD spectrum displays Cotton effects in the regions of absorption bands. The shape and sign of these Cotton effects are characteristic of the absolute configuration of the enantiomer being studied. ORD and CD are closely related phenomena and can, in principle, be mathematically interconverted.

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, confirming bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, such an analysis would unequivocally confirm the (R) configuration at the chiral carbon of the 1-phenylethyl group. However, without experimental data, a detailed discussion of its solid-state structure is not possible.

The methods for obtaining single crystals suitable for X-ray diffraction are highly specific to the compound , depending on its solubility, polarity, and thermal stability. Common techniques include slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or controlled cooling of a saturated solution. As no single-crystal X-ray diffraction data has been published for this compound, the specific techniques and solvent systems required for its crystallization have not been reported in the scientific literature.

The analysis of crystal packing and the identification of intermolecular interactions are predicated on the availability of a solved crystal structure. In the hypothetical crystal lattice of this compound, several types of non-covalent interactions would be expected to govern the molecular packing. These could include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor.

π–π Stacking: Interactions between the two aromatic rings (the brominated aniline ring and the phenyl ring) could lead to stacked arrangements.

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic rings could interact with the electron clouds of the phenyl rings.

Halogen Bonding and other Halogen Interactions: The bromine atom could participate in various interactions, such as C-H···Br or Br···π contacts, which are significant in directing the crystal packing of many brominated organic compounds.

Without experimental crystallographic data, the presence and geometric details of these interactions remain speculative for this specific molecule.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for confirming the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₄BrN. High-resolution mass spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement. The theoretical exact mass can be calculated for its protonated form, [M+H]⁺.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrN |

| Monoisotopic Mass | 275.03096 Da |

| Average Mass | 276.17 g/mol |

Data sourced from computational properties listed in PubChem nih.gov.

While a detailed experimental fragmentation study for this specific compound is not available, a plausible fragmentation pathway under electron ionization (EI) can be proposed based on the common fragmentation patterns of related chemical structures. The molecular ion peak (M⁺˙) would be expected at m/z 275/277, showing the characteristic isotopic pattern of a single bromine atom.

Key fragmentation pathways would likely include:

Alpha-Cleavage: The most favorable cleavage for amines is typically at the C-C bond adjacent to the nitrogen atom. This would involve the loss of a methyl radical (•CH₃) from the molecular ion to form a stable, resonance-stabilized iminium cation at m/z 260/262.

Benzylic Cleavage: A significant fragmentation would be the cleavage of the bond between the chiral carbon and the nitrogen, leading to the formation of a tropylium-like cation or a phenylethyl fragment. Loss of the brominated aniline radical would produce a fragment at m/z 105 (C₈H₉⁺). Conversely, the formation of the charged brominated aniline fragment would appear at m/z 170/172.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 275/277 | [C₁₄H₁₄BrN]⁺˙ | Molecular Ion (M⁺˙) |

| 260/262 | [C₁₃H₁₁BrN]⁺ | Loss of •CH₃ (Alpha-cleavage) |

| 170/172 | [C₆H₅BrN]⁺˙ | Radical cation from cleavage of C-N bond |

This proposed pathway is based on established fragmentation principles and requires experimental verification for confirmation.

Computational and Theoretical Investigations of R 2 Bromo N 1 Phenylethyl Aniline

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-Bromo-N-(1-phenylethyl)-aniline, DFT calculations can predict its most stable three-dimensional shape and the distribution of electrons within the molecule.

The flexibility of the N-(1-phenylethyl) group allows the molecule to adopt various spatial arrangements, known as conformations. Conformational analysis of the phenylethyl moiety involves studying the rotation around the C-C and C-N single bonds. For similar molecules like 2-phenylethylamine, computational studies have shown that the molecule predominantly exists in a gauche (folded) conformation, which is stabilized by a weak interaction between the amino group and the aromatic ring. researchgate.net In the case of this compound, the rotation of the amine group and the phenylethyl side chain would be similarly investigated to identify the most stable conformers. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

A conceptual representation of FMO analysis data is presented below:

| Orbital | Energy (eV) | Description |

| LUMO | (Calculated Value) | Primarily localized on the bromo-substituted aniline (B41778) ring, indicating susceptibility to nucleophilic attack. |

| HOMO | (Calculated Value) | Primarily localized on the aniline nitrogen and the phenyl ring of the phenylethyl moiety, indicating regions of nucleophilicity. |

| HOMO-LUMO Gap | (Calculated Value) | Indicates the chemical reactivity and kinetic stability of the molecule. |

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Computational modeling can be used to map out the energetic landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. matlantis.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. matlantis.com

For this compound, reaction pathway modeling could be applied to understand transformations such as N-alkylation, aromatic substitution, or coupling reactions. By calculating the energies of intermediates and transition states, chemists can predict reaction outcomes and optimize reaction conditions.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental NMR spectra, helping to confirm the structure of a synthesized compound. derpharmachemica.com Similarly, the calculation of vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational modes to specific molecular motions. derpharmachemica.comderpharmachemica.com

For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts and its IR and Raman spectra. This theoretical data would be invaluable for its characterization.

A hypothetical table of predicted vs. experimental vibrational frequencies is shown below:

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | (Calculated Value) | (Experimental Value) |

| C-H Stretch (Aromatic) | (Calculated Value) | (Experimental Value) |

| C-Br Stretch | (Calculated Value) | (Experimental Value) |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is particularly useful for studying the influence of the solvent on the conformation and behavior of a solute molecule. nih.gov Explicit solvent models in MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding, and their effect on the solute's structure and reactivity. nih.gov

For this compound, MD simulations could be employed to understand how different solvents affect its conformational equilibrium and how it interacts with other molecules in solution. These simulations can provide a dynamic picture of the intermolecular forces at play.

Quantitative Structure-Activity Relationships (QSAR) for Analogues (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties, such as solubility, boiling point, or chromatographic retention time, for a series of analogues of this compound. By developing a QSAR model based on a set of known compounds, the properties of new, unsynthesized analogues can be predicted.

Applications of R 2 Bromo N 1 Phenylethyl Aniline in Advanced Organic Synthesis and Materials Science

As a Chiral Ligand Precursor for Asymmetric Catalysis

The most prominent role of (R)-2-Bromo-N-(1-phenylethyl)-aniline is as a precursor for chiral ligands used in asymmetric catalysis. In this context, the molecule acts as a scaffold. The (R)-1-phenylethyl group establishes a defined chiral environment, which is essential for inducing stereoselectivity in chemical reactions. The bromo- and amino-functionalized aniline (B41778) ring provides two distinct points for chemical modification, allowing for the synthesis of a wide range of ligands.

Design and Synthesis of Derivatives for Ligand Libraries

The structure of this compound is well-suited for the creation of ligand libraries—collections of structurally related ligands used to screen for optimal performance in a given catalytic reaction. The bromine atom on the aniline ring is a key functional handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of various coordinating atoms, such as phosphorus, to create phosphine-containing ligands, which are widely used in catalysis. researchgate.net

Simultaneously, the secondary amine (N-H) group can be functionalized. This dual reactivity enables the systematic modification of both the steric and electronic properties of the resulting ligands. By varying the substituents at both the bromine and nitrogen positions, a diverse library of bidentate (two-coordinating) or polydentate (many-coordinating) ligands can be generated. This modular approach is highly efficient for discovering new and effective catalysts for specific enantioselective transformations.

Application in Enantioselective Transformations

Ligands derived from the this compound framework are designed to be effective in various metal-catalyzed enantioselective reactions, where the goal is to produce one enantiomer of a chiral product preferentially.

Asymmetric Hydrogenation: In these reactions, rhodium or iridium catalysts bearing chiral phosphite (B83602) ligands derived from aniline precursors can selectively add hydrogen to prochiral olefins. researchgate.net The chiral ligand creates a binding pocket that forces the substrate to approach the metal center from a specific direction, leading to high enantioselectivity in the hydrogenated product.

Asymmetric Aldol (B89426) Reactions: Chiral ligands are used to control the stereochemical outcome of aldol reactions, which form new carbon-carbon bonds. Ligands derived from chiral amino alcohols have been shown to catalyze the addition of zinc alkyls to aldehydes with good to high enantioselectivities, producing chiral alcohols. researchgate.net This principle extends to aldol-type transformations where the ligand's structure dictates the facial selectivity of the reaction.

Asymmetric Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming carbon-carbon bonds. nih.govunimib.it Chiral ligands are crucial for controlling the stereochemistry in couplings that create axially chiral biaryls or products with new stereocenters. rsc.org Ligands derived from (R)-2-bromoaniline precursors can be employed to achieve high enantioselectivity in these processes. unimib.it The ability to couple unprotected anilines is of significant interest, as it simplifies synthesis by avoiding protection-deprotection steps. nih.gov

Table 1: Representative Performance of Related Chiral Ligands in Asymmetric Catalysis

| Reaction Type | Substrate Example | Catalyst System | Ligand Type | Enantiomeric Excess (ee) |

| Addition of Et₂Zn to Aldehyde | Benzaldehyde | Ligand + Et₂Zn | N-((S)-α-phenylethyl)amino alcohol | Up to 76% |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / Ligand | Biaryl Monophosphine | Up to 99% |

| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / Ligand | Aniline-derived Phosphite | >99% |

As a Chiral Building Block for Complex Synthetic Targets

Beyond catalysis, this compound serves as a chiral building block, where the entire molecule or a significant fragment is incorporated into the final structure of a larger, complex molecule. Its predefined stereochemistry is used to control the three-dimensional structure of the synthetic target.

Utility in Stereocontrolled Annulations and Cascade Reactions

The compound is also valuable in stereocontrolled annulation (ring-forming) and cascade reactions, where multiple bonds are formed in a single operation. In these processes, the chiral (R)-1-phenylethyl group acts as an internal directing group, influencing the stereochemical outcome at newly formed chiral centers. For instance, a cascade reaction could be initiated at the bromo-substituted position, with the existing stereocenter on the nitrogen substituent guiding the subsequent cyclization steps to produce polycyclic systems with high stereopurity. researchgate.net

Role in the Development of Chiral Stationary Phases for Chromatographic Separations

The separation of enantiomers is crucial in the pharmaceutical industry, and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving this. nih.gov this compound and its derivatives are ideal candidates for creating "Pirkle-type" or brush-type CSPs.

To create such a CSP, the chiral molecule (the selector) is covalently bonded to a solid support, typically silica (B1680970) gel. The resulting phase can separate racemic mixtures by forming temporary, diastereomeric complexes with the enantiomers of the analyte being passed through the column. The difference in the stability of these complexes for each enantiomer leads to different retention times, allowing for their separation. The chiral recognition ability of a CSP based on this aniline derivative would rely on a combination of interactions:

Hydrogen bonding with the amine group.

π-π stacking interactions involving the aromatic ring.

Steric interactions dictated by the chiral (R)-1-phenylethyl group.

The ability to further modify the molecule at the bromine position allows for the fine-tuning of these interactions to optimize the CSP for separating specific classes of compounds. nih.govmdpi.com

Table 2: Typical Performance of Pirkle-Type and Related CSPs in HPLC

| Analyte Type | Chiral Selector Principle | Mobile Phase Example | Separation Factor (α) | Resolution (Rₛ) |

| Propranolol | Protein-based (AGP) | Phosphate Buffer / Organic Modifier | 1.8 - 2.5 | 1.5 - 4.0 |

| trans-Stilbene Oxide | Cellulose Derivative | Heptane / 2-Propanol | 1.84 | 9.59 |

| N-Aryl Amino Acids | Pirkle-type (e.g., DNB-phenylglycine) | Hexane / Ethanol (B145695) / Acetic Acid | 1.2 - 2.0 | >1.5 |

Note: Data represents typical performance for these classes of CSPs and are illustrative of potential separation capabilities.

Exploration in Polymer Chemistry and Chiral Material Design (excluding biological polymers)

The structure of this compound contains several key features that make it a hypothetical candidate for the synthesis of chiral polymers and materials. The presence of the chiral (R)-1-phenylethyl group inherently introduces chirality, which is a fundamental requirement for the creation of chiral materials. The aniline nitrogen and the bromo-substituted aromatic ring offer reactive sites that could potentially be utilized in polymerization reactions.

For instance, the nitrogen atom could be involved in polymerization processes, while the bromine atom could serve as a site for cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig couplings) to form the polymer backbone. The resulting polymers would be expected to possess chiral properties due to the pendant chiral group, which could influence their secondary structure (e.g., inducing a helical conformation) and their interaction with other chiral molecules or with polarized light.

However, no specific studies demonstrating the polymerization of this compound or its incorporation into chiral materials have been found in the reviewed literature.

Applications in Supramolecular Chemistry and Chiral Recognition Studies

In the realm of supramolecular chemistry, the design of host-guest systems for chiral recognition is a significant area of research. The structure of this compound suggests its potential use as a building block for chiral selectors or sensors. The combination of the chiral center, the aromatic ring capable of π-π stacking, and the potential for hydrogen bonding via the N-H group could allow for stereoselective interactions with chiral guest molecules.

A hypothetical supramolecular host incorporating the this compound moiety could exhibit preferential binding to one enantiomer of a chiral analyte over the other. This selectivity could be detected and quantified using various analytical techniques, such as NMR spectroscopy, fluorescence spectroscopy, or circular dichroism. The bromo-substituent could also be functionalized further to tune the electronic properties or to attach the molecule to a surface or a larger molecular scaffold.

Despite this theoretical potential, there is a lack of published research that specifically employs this compound or its derivatives in supramolecular assemblies for the purpose of chiral recognition.

Synthesis and Research on Analogues and Derivatives of R 2 Bromo N 1 Phenylethyl Aniline

Systematic Modification of the Aryl Halide Moiety

The bromine atom on the aniline (B41778) ring is a key feature, influencing the electronic properties of the molecule and serving as a synthetic handle for cross-coupling reactions. Its systematic replacement with other halogens or the introduction of additional substituents can significantly alter the compound's characteristics.

The synthesis of analogues where the bromine atom is replaced by chlorine, iodine, or fluorine allows for a fine-tuning of steric and electronic parameters. The reactivity of the carbon-halogen bond in nucleophilic substitution and metal-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen. Generally, the reactivity order for palladium-catalyzed reactions is I > Br > Cl.

The synthesis of these analogues typically follows the same general pathway as the parent bromo-compound: the reductive amination of a 2-haloacetophenone or the N-alkylation of a 2-haloaniline with 1-phenylethylamine. The choice of the starting 2-haloaniline is crucial. While 2-bromoaniline (B46623), 2-chloroaniline, and 2-fluoroaniline (B146934) are readily available, 2-iodoaniline (B362364) can also be used to generate the corresponding iodo-analogue. Palladium-catalyzed methods are often employed for the N-arylation step. The reactivity of different 2-halo-anilines in such coupling reactions can be a critical factor. researchgate.net For instance, palladium-catalyzed carbonylative cyclization reactions have been successfully performed using 2-iodoanilines, highlighting their utility in constructing more complex heterocyclic systems. researchgate.net

Table 1: Comparison of (R)-2-Halo-N-(1-phenylethyl)-aniline Analogues

| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Electronegativity (Pauling Scale) | Relative Reactivity in Pd-Coupling |

|---|---|---|---|

| F | 485 | 3.98 | Low |

| Cl | 339 | 3.16 | Moderate |

| Br | 285 | 2.96 | High |

Note: The data in this table is generalized for aryl halides and serves for comparative purposes.

Introducing additional substituents onto the 2-bromoaniline ring can further modulate the molecule's properties. The amino group (-NHR) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions, strongly activating the ring. byjus.com However, direct electrophilic substitution on an unprotected aniline, such as (R)-2-Bromo-N-(1-phenylethyl)-aniline, can be challenging. The nitrogen atom's lone pair can act as a nucleophile, competing with the aromatic ring and reacting with the electrophile. stackexchange.com For instance, nitration of aniline in a strong acidic medium often leads to a significant amount of the meta-substituted product because the amino group gets protonated to form the anilinium ion, which is a meta-directing group. byjus.com

To achieve controlled substitution on the aromatic ring, the nitrogen is often first protected, for example, by acetylation to form an acetanilide. This protection reduces the activating effect of the nitrogen and sterically hinders the ortho-position, often favoring para-substitution. Subsequent electrophilic reactions like halogenation, nitration, or sulfonation can then be performed, followed by deprotection to yield the desired multiply-substituted aniline. stackexchange.com

For example, bromination of aniline with bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate, demonstrating the high activation of the ring. byjus.com To introduce a single additional substituent onto the this compound core, a protection-substitution-deprotection strategy would be necessary to control the regioselectivity and avoid polysubstitution or side reactions at the nitrogen atom.

Diversification of the N-(1-phenylethyl) Substituent

The N-(1-phenylethyl) group is a crucial component, imparting chirality to the molecule. Modifications to this substituent, either on its phenyl ring or the ethyl chain, are a key strategy for exploring the chemical space around the parent compound.

Altering the substitution pattern on the phenyl ring of the N-(1-phenylethyl) group can induce significant changes in biological activity and physicochemical properties. Research on other classes of bioactive molecules, such as morphinans, has shown that substituents on an N-phenethyl moiety can dramatically influence receptor binding and functional activity. mdpi.com For example, the position of a nitro group (meta vs. para) on the N-phenethyl ring of norhydromorphone (B170126) was found to switch the compound from a potent agonist to an antagonist at the µ-opioid receptor. mdpi.com Similarly, introducing alkyl, alkoxy, halogen, or trifluoromethyl groups onto the phenyl ring of the N-(1-phenylethyl) substituent of the title compound is a logical path for diversification. researchgate.net

These modifications can be achieved by starting with appropriately substituted 1-phenylethylamines in the initial synthesis. A wide variety of substituted (S)- or (R)-1-phenylethylamines are commercially available or can be synthesized via reductive amination of the corresponding substituted acetophenones. mdpi.com

Table 2: Examples of Synthetically Accessible Analogues via Phenyl Ring Variation

| Substituent on Phenyl Ring | Potential Influence | Starting Material Example |

|---|---|---|

| 4-Methyl | Increased lipophilicity, electron-donating | (R)-1-(p-Tolyl)ethanamine |

| 4-Methoxy | Electron-donating, potential H-bond acceptor | (R)-1-(4-Methoxyphenyl)ethanamine |

| 4-Chloro | Electron-withdrawing, increased lipophilicity | (R)-1-(4-Chlorophenyl)ethanamine |

Modifying the chiral ethyl linker provides another handle for structural diversification. This can include homologation (inserting additional methylene (B1212753) groups), introducing substituents on the alkyl chain, or altering the chain's nature entirely. For instance, research in the fentanyl series of compounds has explored the effects of shortening or lengthening the phenethyl chain. wikipedia.org

A more advanced strategy involves the formal one-carbon insertion into the aromatic C–N bond of anilines, which can convert an aniline into a chiral α-branched benzylic amine. researchgate.netnih.gov This process involves an oxidative dearomatization of the aniline, followed by an asymmetric aziridination and subsequent rearrangement, effectively elongating the chain while maintaining or installing chirality. nih.gov While complex, such methods point toward novel ways to create derivatives with modified alkyl chains that are not easily accessible through traditional synthetic routes. Another approach is to utilize different chiral amines in the initial synthesis, such as homologated (e.g., 1-phenylpropylamine) or constrained cyclic analogues, to probe the spatial requirements of potential biological targets.

Synthesis of N-Substituted Derivatives and Their Reactivity Profiles

Introducing a substituent on the aniline nitrogen atom fundamentally changes the nature of the compound from a secondary amine to a tertiary amine or an amide. This modification prevents hydrogen bonding donation from the nitrogen, alters its basicity and nucleophilicity, and can introduce new functional groups for further reactions.

For example, N-acylation of this compound would yield the corresponding amide. The reactivity of such amides is well-documented. A close analogue, (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide, has been synthesized by reacting 2‐bromoisonicotinic acid with (S)‐1‐phenylethaneamine. researchgate.net The bromo group on this amide was then successfully used in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with various arylboronic acids to generate a library of 2-aryl-N-(1-phenylethyl)isonicotinamides. researchgate.net This demonstrates that the bromine atom on the aromatic ring remains an effective handle for cross-coupling even after the aniline nitrogen has been converted to an amide. This reactivity profile is directly applicable to N-acyl derivatives of this compound.

Similarly, N-alkylation would produce tertiary amines. The N-substituent plays a critical role in the pharmacology of many compound classes. For example, in morphinans, replacing an N-methyl group with an N-phenethyl group can significantly enhance binding affinity and potency at opioid receptors. nih.govresearcher.life Therefore, synthesizing derivatives of this compound with different N-alkyl or N-acyl groups is a viable strategy for generating chemical diversity and exploring new reactivity patterns.

Table 3: Potential N-Substituted Derivatives and Their Reactivity

| N-Substituent | Derivative Class | Key Synthetic Reaction | Potential Subsequent Reactivity |

|---|---|---|---|

| Acetyl (-COCH₃) | Amide | Acylation with acetyl chloride/anhydride | Suzuki coupling at the 2-bromo position |

| Benzyl (B1604629) (-CH₂Ph) | Tertiary Amine | Alkylation with benzyl bromide | Buchwald-Hartwig amination at the 2-bromo position |

| Propionyl (-COCH₂CH₃) | Amide | Acylation with propionyl chloride | Heck reaction at the 2-bromo position |

Comparative Stereochemical Studies of Analogues

The stereochemical landscape of this compound and its analogues is complex and fascinating, primarily revolving around the interplay of central chirality and axial chirality. The presence of the chiral (R)-1-phenylethyl group introduces a fixed stereocenter, which can influence the conformation and potential atropisomerism of the N-aryl bond, especially in ortho-substituted derivatives.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, in this case, the C(aryl)-N bond. nih.govnih.gov For anilides and related compounds, the barrier to rotation can be significant enough to allow for the isolation of stable or separable rotational isomers (atropisomers). The substitution at the ortho position of the aniline ring with a bulky atom like bromine is a key factor in inducing such restricted rotation.

Research into the stereochemistry of related N-(1-phenylethyl)amine derivatives has utilized various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to elucidate the conformational preferences and the absolute configurations of diastereomers. mdpi.com In the case of this compound, the molecule exists as a pair of diastereomers due to the combination of the (R)-configured stereocenter and the potential for two atropisomeric forms (aR and aS) arising from the restricted rotation around the C-N bond.

The (R)-1-phenylethyl group serves as a chiral auxiliary, influencing the diastereomeric ratio of the atropisomers formed. NMR studies on analogous systems, such as N,N-bis(1-phenylethyl)-acetamides, have shown that distinct signals can be observed for the different diastereomers, allowing for the determination of their relative populations and the energy barriers for their interconversion. rsc.org For instance, the methine and methyl protons of the phenylethyl group are particularly sensitive to the local chemical environment and can show distinct chemical shifts and coupling constants in different diastereomers. nih.gov

The rotational barrier in ortho-substituted anilines is influenced by the size of the ortho-substituent and the nature of the N-substituent. In the case of 2-bromo-N-(1-phenylethyl)-aniline, the steric hindrance between the bromine atom and the N-(1-phenylethyl) group is the primary contributor to the rotational barrier. Computational studies on related systems have been employed to calculate these rotational energy barriers.

A comparative study of analogues of this compound, where the ortho-substituent is varied, would provide valuable insights into the factors governing atropisomerism in this class of compounds. The following interactive data table illustrates hypothetical, yet representative, data based on known principles of stereochemistry and findings for analogous compounds. The rotational energy barriers (ΔG‡) and diastereomeric ratios are key parameters in such a comparative study.

This table presents illustrative data based on established stereochemical principles. The van der Waals radii directly correlate with the steric hindrance and, consequently, the rotational barrier around the C-N bond.

The data in the table illustrates that as the size of the ortho-substituent increases, the rotational barrier is expected to increase significantly. For a small substituent like fluorine, the rotation around the C-N bond is likely to be fast at room temperature, resulting in a single set of averaged NMR signals. For chlorine, the barrier may be high enough to observe diastereomers at low temperatures. With bromine and iodine, the barriers are expected to be substantial, potentially allowing for the separation of the diastereomeric atropisomers by techniques such as chiral chromatography.

Furthermore, the conformational preferences of the N-(1-phenylethyl) group relative to the aniline ring are crucial. X-ray crystallographic studies on similar chiral amides have revealed preferred conformations where the phenyl rings adopt specific dihedral angles to minimize steric strain. nih.gov In solution, the molecule will exist in a dynamic equilibrium of various conformers, with the population of each conformer being influenced by both steric and electronic factors. The intramolecular interactions, such as potential hydrogen bonding between the N-H proton and the ortho-substituent or π-stacking interactions between the aromatic rings, can also play a significant role in stabilizing certain conformations. mdpi.com

Emerging Trends and Future Directions in Research on R 2 Bromo N 1 Phenylethyl Aniline

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of chiral amines, including (R)-2-Bromo-N-(1-phenylethyl)-aniline, is undergoing a paradigm shift with the adoption of continuous flow chemistry and automated synthesis platforms. lookchem.commdpi.com These technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. nih.gov

Flow reactors, particularly packed-bed systems, enable the use of heterogeneous catalysts that can be easily separated from the product stream, simplifying purification and allowing for catalyst reuse. lookchem.comresearchgate.net For the synthesis of N-aryl amines, integrated continuous-flow reactors have been developed that can perform multiple reaction steps sequentially, such as hydrogenation and dehydrative amination, without isolating intermediates. lookchem.com This approach has been used to produce diaryl amines in excellent yields (e.g., 96% over a week-long operation) and with high space-time yields. lookchem.com Such systems could be adapted for the continuous production of this compound, potentially through the palladium-catalyzed coupling of 1-bromo-2-nitrobenzene (B46134) with (R)-1-phenylethanamine followed by a flow-based reduction of the nitro group. The use of flow photochemistry also presents a robust method for accessing and transforming related aromatic compounds, which could be applied to derivatives of the target molecule. acs.org